![molecular formula C24H25N5O2 B6579728 3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide CAS No. 921897-12-3](/img/structure/B6579728.png)

3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

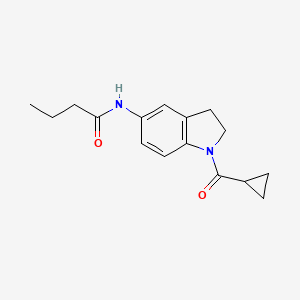

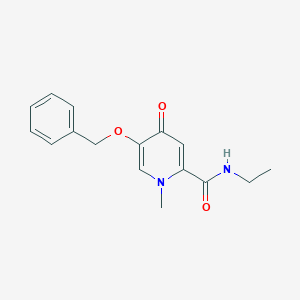

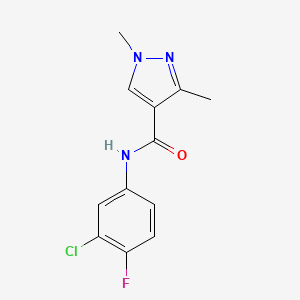

3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 415.20082506 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Pharmacokinetics

Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of F2323-1314’s action are currently unknown

Biochemische Analyse

Biochemical Properties

F2323-1314 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between F2323-1314 and AchE results in the inhibition of the enzyme’s activity, which can affect nerve pulse transmission. Additionally, F2323-1314 has been shown to influence the levels of malondialdehyde (MDA), a biomarker for oxidative stress .

Cellular Effects

F2323-1314 has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AchE can lead to significant behavioral changes and body movement impairment in organisms . Furthermore, F2323-1314’s impact on oxidative stress markers like MDA suggests its role in modulating cellular responses to oxidative damage .

Molecular Mechanism

The molecular mechanism of F2323-1314 involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of AchE, leading to a reduction in the enzyme’s activity . This inhibition affects the hydrolysis of acetylcholine, thereby altering nerve pulse transmission. Additionally, F2323-1314’s influence on oxidative stress markers indicates its role in modulating oxidative damage pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of F2323-1314 have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its long-term effects on cellular function, particularly in relation to oxidative stress and enzyme inhibition, are still being investigated . Studies have indicated that the compound’s effects on AchE activity and MDA levels are consistent over time .

Dosage Effects in Animal Models

The effects of F2323-1314 vary with different dosages in animal models. Higher doses of the compound have been associated with increased oxidative stress, as indicated by elevated MDA levels . The dose-dependent increase in MDA concentration was found to be statistically insignificant in some studies . Additionally, the compound’s impact on AchE activity and behavioral changes in animal models suggests potential toxic or adverse effects at high doses .

Metabolic Pathways

F2323-1314 is involved in several metabolic pathways, interacting with enzymes and cofactors. Its interaction with AchE is a key aspect of its metabolic role, affecting the hydrolysis of acetylcholine . The compound’s influence on oxidative stress markers like MDA also suggests its involvement in pathways related to oxidative damage and cellular stress responses .

Transport and Distribution

The transport and distribution of F2323-1314 within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by its binding to AchE and other biomolecules . This distribution pattern is crucial for understanding the compound’s therapeutic potential and toxicity .

Subcellular Localization

F2323-1314’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on enzyme activity and oxidative stress markers . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-5-4-6-19(10-16)14-28-15-26-22-21(24(28)31)13-27-29(22)8-7-25-23(30)20-11-17(2)9-18(3)12-20/h4-6,9-13,15H,7-8,14H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEVXHBRMMFBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6579650.png)

![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide](/img/structure/B6579667.png)

![1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine](/img/structure/B6579669.png)

![methyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-amido]benzoate](/img/structure/B6579675.png)

![2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6579681.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6579683.png)

![N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B6579695.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579699.png)

![N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6579719.png)

![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)

![5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579726.png)